Methyl 4-cyano-3-methyl-5-(3-methyl-4-nitrobenzamido)thiophene-2-carboxylate
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Overview
Description
Methyl 4-cyano-3-methyl-5-(3-methyl-4-nitrobenzamido)thiophene-2-carboxylate is a complex organic compound belonging to the thiophene family Thiophenes are five-membered heterocyclic compounds containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-cyano-3-methyl-5-(3-methyl-4-nitrobenzamido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Another method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale condensation reactions. The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is a significant method used in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyano-3-methyl-5-(3-methyl-4-nitrobenzamido)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Methyl 4-cyano-3-methyl-5-(3-methyl-4-nitrobenzamido)thiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The thiophene ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Tioconazole: An antifungal agent containing a thiophene nucleus.
Uniqueness
Methyl 4-cyano-3-methyl-5-(3-methyl-4-nitrobenzamido)thiophene-2-carboxylate is unique due to its combination of functional groups, which confer a wide range of biological activities. Its nitrobenzamido group, in particular, enhances its potential as an antimicrobial and anticancer agent compared to other thiophene derivatives .
Properties
Molecular Formula |
C16H13N3O5S |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
methyl 4-cyano-3-methyl-5-[(3-methyl-4-nitrobenzoyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C16H13N3O5S/c1-8-6-10(4-5-12(8)19(22)23)14(20)18-15-11(7-17)9(2)13(25-15)16(21)24-3/h4-6H,1-3H3,(H,18,20) |
InChI Key |
FMWZQKFUZXRURN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(C(=C(S2)C(=O)OC)C)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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